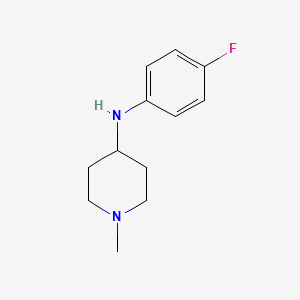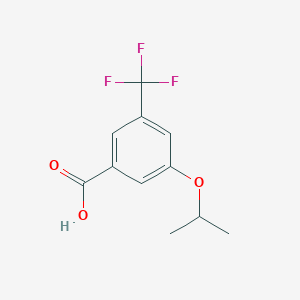
2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene” is an organic compound with the CAS Number: 914225-64-2 . It has a molecular weight of 277.44 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H2BrClF4/c8-6-4 (7 (11,12)13)1-3 (10)2-5 (6)9/h1-2H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a strong hydrophobicity and solubility, and it has high stability .Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene has been studied for its reactivity and utility in organic synthesis. Mongin, Desponds, and Schlosser (1996) demonstrated its deprotonation adjacent to the halogen substituent in the presence of alkyllithiums and lithium 2,2,6,6-tetramethylpiperidide. They explored optional site selectivities in chemical reactions, offering insights into regioselectivity based on different reagents and conditions (Mongin, Desponds, & Schlosser, 1996).
Organometallic Chemistry
In the field of organometallic chemistry, Porwisiak and Schlosser (1996) described the preparation of 1-Bromo-3,5-bis(trifluoromethyl)benzene, a compound related to this compound. This compound serves as a versatile starting material for the synthesis of various organometallic intermediates (Porwisiak & Schlosser, 1996).
Photochemical Reactions
Birchall, Irvin, and Boyson (1975) investigated the photochemical reactions of trifluoroiodomethane with halobenzenes, including bromo- and chloro-derivatives. They detailed the products of these reactions, contributing to the understanding of photochemical processes involving halogenated benzenes (Birchall, Irvin, & Boyson, 1975).
Pharmaceutical Applications
In the pharmaceutical domain, Liaras, Geronikaki, Glamočlija, Ćirić, and Soković (2011) synthesized compounds with structural similarities to this compound. They explored their potential as antimicrobial agents, indicating the relevance of halogenated benzene derivatives in drug development (Liaras et al., 2011).
Spectroscopy and Structural Analysis
Studies involving halogen-containing benzenes, like this compound, have contributed to the advancement of spectroscopy. Green, Harrison, and Kynaston (1971) reported on the vibrational spectra of trisubstituted benzenes, providing valuable data for structural analysis of similar compounds (Green, Harrison, & Kynaston, 1971).
Environmental Studies
The environmental behavior of halogenated benzenes, including those structurally related to this compound, has been a subject of research. Drijvers, Van Langenhove, and Herrygers (2000) conducted a comparative study on the sonolysis of monohalogenated benzenes, which contributes to understanding the environmental fate of these compounds (Drijvers, Van Langenhove, & Herrygers, 2000).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene involves the introduction of bromine, chlorine, and fluorine atoms onto a benzene ring that already contains a trifluoromethyl group.", "Starting Materials": [ "Trifluoromethylbenzene", "Bromine", "Chlorine", "Fluorine" ], "Reaction": [ "Step 1: Trifluoromethylbenzene is reacted with bromine in the presence of a Lewis acid catalyst, such as aluminum trichloride, to form 2-bromo-1-trifluoromethylbenzene.", "Step 2: The 2-bromo-1-trifluoromethylbenzene is then reacted with chlorine in the presence of a Lewis acid catalyst, such as iron(III) chloride, to form 2-bromo-1-chloro-5-trifluoromethylbenzene.", "Step 3: Finally, the 2-bromo-1-chloro-5-trifluoromethylbenzene is reacted with fluorine in the presence of a catalyst, such as silver fluoride, to form 2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene." ] } | |
Número CAS |
914225-64-2 |
Fórmula molecular |
C7H2BrClF4 |
Peso molecular |
277.4 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




